Hexadeca-1,7-diene

Description

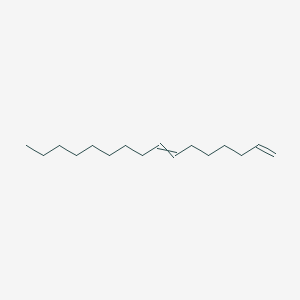

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexadeca-1,7-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGUVFWOQHIDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408579 | |

| Record name | 1,7-Hexadecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125110-62-5 | |

| Record name | 1,7-Hexadecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Mechanistic Studies of Dienic Transformations Relevant to Hexadeca-1,7-diene

The reactivity of this compound is largely defined by the independent nature of its double bonds, separated by a flexible alkyl chain. This structure influences the mechanisms of several key transformations.

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal carbene catalysts. wikipedia.org The widely accepted mechanism, first proposed by Chauvin and Hérisson, proceeds through a [2+2] cycloaddition between the alkene and a transition metal alkylidene complex to form a metallacyclobutane intermediate. wikipedia.orgcaltech.edu This intermediate can then undergo a retro-[2+2] cycloelimination to yield new alkene and alkylidene species. wikipedia.orgcaltech.edu

For non-conjugated dienes like this compound, the primary metathesis pathways are cross-metathesis (CM) and ring-closing metathesis (RCM).

Cross-Metathesis (CM): In the presence of another olefin, this compound can undergo CM to form a statistical mixture of products. The reaction's efficiency and selectivity are highly dependent on the catalyst type (e.g., Grubbs or Schrock catalysts) and the classification of the reacting olefins. libretexts.org

Ring-Closing Metathesis (RCM): While RCM is a common intramolecular reaction for dienes, the long sixteen-carbon chain of this compound makes this process challenging. Cyclization would lead to the formation of a large macrocycle, which is often entropically and kinetically disfavored compared to intermolecular reactions. jomardpublishing.com

The specific mechanism for ruthenium-catalyzed metathesis can be either associative or dissociative. jomardpublishing.com In the dissociative pathway, a ligand (such as a phosphine) detaches from the catalyst before the olefin coordinates. jomardpublishing.comuwindsor.ca In the associative mechanism, the olefin coordinates to the metal center prior to ligand dissociation, forming a higher-coordinate intermediate. jomardpublishing.com

Table 1: Olefin Metathesis Reaction Types

| Reaction Type | Description | Relevance to this compound |

|---|---|---|

| Cross-Metathesis (CM) | Reaction between two different alkenes to form new alkene products. fiveable.me | Highly relevant for functionalization by reacting with other olefins. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene. fiveable.me | Unlikely due to the long chain, which would form a large, strained macrocycle. |

| Acyclic Diene Metathesis (ADMET) | Polymerization of α,ω-dienes to form polyenes with the release of a small alkene like ethylene (B1197577). caltech.edu | Potentially applicable if both double bonds were terminal, leading to polymer formation. |

Hydrooligomerization is a process where olefins are converted into linear or branched oligomers with the concurrent addition of hydrogen. Studies on the hydrooligomerization of butadiene using nickel complex catalysts have produced long-chain linear oligomers, including structures analogous to this compound, such as n-octa-1,7-diene and n-hexadeca-1,6,10,14-tetraene. tandfonline.comtandfonline.comresearchgate.net

The proposed mechanism involves the initial oligomerization of monomers like butadiene on a nickel atom. researchgate.netresearchgate.net This forms oligoolefins that remain bonded to the nickel center through terminal π-allylic bonds. These intermediates are subsequently dihydrogenated to yield the final linear hydrooligomers. researchgate.netresearchgate.net The source of hydrogen for this process is typically a reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride, which is part of the catalytic system. tandfonline.comresearchgate.net The nature of electron-donating ligands, such as phosphines or pyridines, complexed to the nickel center strongly influences the yield and distribution of the resulting oligomers. tandfonline.comtandfonline.com

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com As this compound is a non-conjugated diene, it cannot directly participate as the diene component in a Diels-Alder reaction. For this reaction to occur, the molecule would first need to undergo isomerization to form a conjugated 1,3-diene system, a transformation that typically requires specific catalysts or high temperatures and is not a facile process.

However, the principles of pericyclic reactions are relevant in the context of long-chain polyenes, particularly in intramolecular Diels-Alder (IMDA) reactions. If a molecule contains both a diene and a dienophile connected by a sufficiently long and flexible chain, an intramolecular cycloaddition can occur. masterorganicchemistry.com The feasibility of such a reaction is dependent on the chain length connecting the two reactive moieties; chains of three or four atoms are optimal for forming stable five- or six-membered rings alongside the newly formed cyclohexene ring. masterorganicchemistry.com The stereochemical outcome of IMDA reactions is highly predictable, governed by the requirement for an endo transition state, although this can be overridden by conformational constraints imposed by the linking chain. scielo.br

Directed Chemical Functionalization of this compound

The two isolated double bonds in this compound can be selectively functionalized using a variety of addition and oxidation reactions. The significant separation between the double bonds allows them to react independently, much like simple alkenes.

Addition reactions to the double bonds of this compound are governed by well-established principles of regioselectivity and stereoselectivity.

Regioselectivity: In the electrophilic addition of unsymmetrical reagents like hydrohalic acids (HBr, HCl), the reaction follows Markovnikov's rule. chemistrysteps.com The initial step is the protonation of the double bond to form the most stable carbocation intermediate. libretexts.orgyoutube.com For the terminal double bond at C1-C2, this results in a secondary carbocation at C2. For the internal double bond at C7-C8, protonation at either carbon would yield a secondary carbocation. Consequently, the nucleophile (e.g., Br⁻) adds to the more substituted carbon of the original double bond. chemistrysteps.com Anti-Markovnikov addition can be achieved using specific methods, such as the hydroboration-oxidation sequence, which places the hydroxyl group on the less substituted carbon, or the radical addition of HBr. masterorganicchemistry.com

Stereoselectivity: The stereochemical outcome of addition reactions depends on the mechanism. For instance, dihydroxylation with osmium tetroxide or potassium permanganate (B83412) results in syn-addition, where both hydroxyl groups are added to the same face of the double bond. chemistrysteps.comlibretexts.org In contrast, halogenation (e.g., with Br₂) or halohydrin formation proceeds via a cyclic halonium ion intermediate, leading to anti-addition, where the two new substituents are added to opposite faces of the double bond. masterorganicchemistry.com

Recent advances have demonstrated that cobalt-catalyzed double hydroboration of 1,n-dienes can proceed with high regioselectivity to yield gem-bis(boryl)alkanes. nih.govx-mol.net

Table 2: Regioselectivity in Alkene Addition Reactions

| Reaction | Reagent | Regioselectivity | Product Type |

|---|---|---|---|

| Hydrohalogenation | HBr, HCl | Markovnikov | Halogen adds to the more substituted carbon. chemistrysteps.com |

| Radical Hydrobromination | HBr, ROOR | Anti-Markovnikov | Bromine adds to the less substituted carbon. masterorganicchemistry.com |

| Hydration (Acid-Catalyzed) | H₂O, H⁺ | Markovnikov | OH group adds to the more substituted carbon. |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov | OH group adds to the less substituted carbon. masterorganicchemistry.com |

The double bonds of this compound can be targeted by various oxidizing agents to yield a range of functionalized derivatives. libretexts.org

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), converts the double bonds into epoxides (oxiranes). wikipedia.org This reaction is stereospecific, preserving the stereochemistry of the starting alkene.

Dihydroxylation: As mentioned, treatment with OsO₄ or cold, dilute KMnO₄ results in the formation of 1,2-diols (glycols) at each double bond via syn-addition. libretexts.orgmsu.edu

Oxidative Cleavage: More vigorous oxidation leads to the cleavage of the carbon-carbon double bonds. Ozonolysis (O₃ followed by a reductive workup with dimethyl sulfide (B99878) or zinc) is a common method that cleaves the double bonds to form aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com For this compound, ozonolysis would be expected to produce heptanal, formaldehyde, and other difunctional fragments. If an oxidative workup (e.g., with hydrogen peroxide) is used after ozonolysis, carboxylic acids are formed instead of aldehydes. masterorganicchemistry.com Strong oxidizing agents like hot, concentrated potassium permanganate also cleave the double bonds, directly yielding ketones and/or carboxylic acids. libretexts.org

These controlled oxidation reactions provide pathways to convert this compound into various oxygenated derivatives, such as diols, aldehydes, and carboxylic acids, which can serve as precursors for further synthetic transformations.

Selective Reduction Reactions

The selective reduction of non-conjugated dienes, such as this compound, to their corresponding monoenes is a significant transformation in organic synthesis. This process requires catalysts that can differentiate between the two double bonds or, more commonly, stop the reaction after one equivalent of hydrogen has been added.

Palladium and rhodium-based catalysts have demonstrated high efficacy in these selective hydrogenations. For instance, palladium acetylacetonate (B107027) dissolved in an ionic liquid, 1-n-butyl-3-methylimidazolium tetrafluoroborate, serves as a recyclable catalytic system for the selective two-phase hydrogenation of both conjugated and non-conjugated dienes to monoenes. scielo.br This method is advantageous as it often proceeds without the need for organic solvents and allows for easy separation of the product. scielo.br The reaction mechanism is believed to be similar to that of homogeneous systems, with the selectivity suggesting a 1,2-addition of hydrogen to one of the double bonds. scielo.br

Rhodium-based catalysts are also widely used for the selective reduction of dienes. acs.org The stereochemical course of rhodium-catalyzed hydrogenations can be influenced by the diene's structure and the catalyst's ligands. researchgate.net Studies on various cyclic and acyclic non-conjugated dienes have shown that the relative ease of hydrogenating the first versus the second double bond can vary significantly, depending on the reactant structure and catalyst choice. researchgate.net This allows for controlled mono-hydrogenation, a critical aspect for substrates like this compound where the two double bonds are chemically similar. The selectivity in these reactions often arises from the coordination of the diene to the metal center, followed by hydrogen addition to one of the double bonds.

The following table summarizes catalyst systems used for the selective reduction of dienes.

| Catalyst System | Diene Type | Selectivity | Reference |

| Palladium acetylacetonate in [BMIM][BF4] | Conjugated & Non-conjugated | High for monoenes | scielo.br |

| Cationic Rhodium Complexes | Non-conjugated | High for monoenes | acs.org |

| Rhodium-catecholborane | Cyclic Non-conjugated | Varies with diene structure | researchgate.net |

Substitution Reactions at Functional Groups in Modified Hexadecadienes

This compound itself does not possess functional groups amenable to substitution reactions. However, the double bonds serve as handles for introducing functionality. Once modified, these new functional groups can undergo a variety of substitution reactions.

A common method for functionalizing alkenes is hydroboration-oxidation, which can be applied to long-chain dienes. uantwerpen.be This two-step process would convert one of the double bonds in this compound into a hydroxyl group, forming a hexadecenol. The reaction generally proceeds with anti-Markovnikov selectivity, placing the hydroxyl group at the terminal carbon.

Once the hydroxyl group is in place, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide like PBr₃ would replace the hydroxyl group with a chlorine or bromine atom, respectively. These resulting haloalkenes can then react with a wide range of nucleophiles (e.g., cyanides, azides, alkoxides) to introduce further functionality.

Another approach involves the epoxidation of one of the double bonds using a peracid, followed by acid-catalyzed ring-opening with a nucleophile. This would introduce two new functional groups across the former double bond. The specific substitution reactions possible would depend entirely on the nature of the functional group initially introduced onto the hexadecadiene (B12645532) backbone.

Polymerization Behavior of this compound and Related Dienes

Non-conjugated dienes like this compound exhibit complex polymerization behavior, distinct from their conjugated counterparts. The presence of two isolated double bonds allows for several potential reaction pathways, including linear polymerization, cyclopolymerization, and cross-linking.

Monomer Reactivity and Polymerization Kinetics in Chain-Growth Polymerization

The polymerization of non-conjugated α,ω-dienes can be achieved through various mechanisms, including Ziegler-Natta catalysis, metathesis polymerization, and cationic polymerization. researchgate.netacs.orgsacredheart.edu In chain-growth polymerization, monomer reactivity is a key parameter. The kinetics of acyclic diene metathesis (ADMET) polymerization, for instance, have been shown to follow second-order behavior with respect to the monomer concentration. acs.org Studies on monomers like 1,5-hexadiene (B165246) and 1,9-decadiene (B157367) provide insight into the expected behavior of this compound. acs.orgmdpi.com

Coordinative chain-transfer polymerization (CCTP) using dialkylzinc as a chain-transfer agent has been established as a method for the living polymerization of α,ω-nonconjugated dienes. acs.orgacs.org This technique allows for the synthesis of polymers with tunable molecular weights and very narrow polydispersity (Mw/Mn ≤ 1.1). acs.org The kinetics of such systems are characterized by rapid and reversible chain transfer between the active transition-metal centers and the main-group metal alkyl "surrogate" sites. acs.org

The following table presents kinetic data for the ADMET polymerization of various dienes, illustrating the influence of monomer structure on reaction rates.

| Monomer | Catalyst | Rate Constant (k) [L·mol⁻¹·s⁻¹] | Reference |

| 1,9-Decadiene | [Ru] | 0.038 | acs.org |

| 1,5-Hexadiene | [Ru] | 0.003 | capes.gov.br |

| Bis(4-pentenyl) ether | [Ru] | 0.006 | acs.org |

| Bis(5-hexenyl) ether | [Ru] | 0.026 | acs.org |

[Ru] refers to Grubbs' ruthenium catalyst RuCl₂(=CHPh)(PCy₃)₂. Data provides a comparative view of reactivity.

Investigation of Side Reactions: Ring Formation and Crosslinking in Diene Polymerization

A defining feature of the polymerization of non-conjugated α,ω-dienes is the competition between linear chain propagation and intramolecular cyclization (ring formation). researchgate.net This process, known as cyclopolymerization, involves an alternating sequence of intramolecular and intermolecular propagation steps. tandfonline.com It leads to the formation of carbocyclic rings within the polymer backbone. scilit.comnih.gov For shorter dienes like 1,5-hexadiene, cyclopolymerization to form five-membered rings is highly efficient, with some catalysts achieving >98% cyclization. nih.gov The tendency for ring formation generally decreases as the ring size that would be formed increases. tandfonline.com For this compound, cyclization would lead to an eight-membered ring, a less favorable process compared to the formation of five- or six-membered rings. tandfonline.com

Cross-linking is another significant side reaction, particularly at higher monomer conversions. allenpress.comresearchgate.net It occurs when both double bonds of a single diene monomer react with two different growing polymer chains, forming a covalent bond between them. This leads to the formation of an insoluble polymer network or gel. allenpress.com The degree of cross-linking is highly dependent on polymerization conditions, such as temperature and monomer concentration. For example, in the copolymerization of ethylene with non-conjugated dienes using a Cp₂ZrCl₂/MAO catalyst, cross-linking was dominant at lower temperatures (20-65°C), while at 80°C, the degree of cross-linking was significantly reduced. researchgate.net

Copolymerization Studies with Alpha-Olefins

Copolymerization of non-conjugated dienes with simple alpha-olefins like ethylene, propylene (B89431), or 1-hexene (B165129) is a key strategy for introducing functionality or branching into polyolefins. mdpi.comresearchgate.netmdpi.com The incorporation of a diene such as this compound introduces pendant vinyl groups along the polymer chain, which can be used for subsequent post-polymerization modification or cross-linking. mdpi.com

Ziegler-Natta and metallocene catalysts are commonly employed for these copolymerizations. mdpi.comredalyc.org The reactivity of the alpha-olefin is often much higher than that of the non-conjugated diene, which can make uniform incorporation challenging. researchgate.netresearchgate.net The propagation constant for an alkene in copolymerization with a diene can be significantly smaller than that for the diene itself, potentially leading to lower conversion rates as the alpha-olefin content increases. researchgate.netredalyc.org

Studies involving the copolymerization of long-chain α-olefins (e.g., 1-decene) with their corresponding α,ω-dienes (e.g., 1,9-decadiene) have been successful in producing ultrahigh molecular weight polymers containing reactive terminal olefinic double bonds in the side chains. mdpi.com These reactions, catalyzed by systems like Cp*TiMe₂(O-Ar)/borate, proceed in a quasi-living manner, affording polymers with controlled molecular weights and rather low polydispersity. mdpi.com Similar principles would apply to the copolymerization of an alpha-olefin with this compound, enabling the synthesis of functionalized high-performance polymers.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diene Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For Hexadeca-1,7-diene, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The olefinic protons, those directly attached to the double-bonded carbons, are expected to resonate in the downfield region of the spectrum, typically between 4.9 and 5.9 ppm, due to the deshielding effect of the π-electron clouds of the double bonds.

The terminal vinyl group (=CH₂) at the C-1 position would show a complex multiplet for the two geminal protons, likely around 4.9-5.1 ppm. The single proton at C-2 (-CH=) would also appear in this region, coupled to the C-1 protons and the adjacent methylene (B1212753) protons at C-3. The internal double bond at C-7 and C-8 would give rise to signals for the two vinylic protons, anticipated to be in the range of 5.3-5.5 ppm. The specific chemical shifts and coupling patterns of these olefinic protons would be crucial in confirming the positions of the double bonds.

The allylic protons, those on the carbon atoms adjacent to the double bonds (at C-3, C-6, and C-9), are expected to resonate around 2.0 ppm. The remaining methylene protons of the long alkyl chain would produce a large, overlapping multiplet in the upfield region, typically between 1.2 and 1.4 ppm. The terminal methyl group at C-16 would appear as a triplet at approximately 0.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (=CH₂) | 4.9 - 5.1 | ddt |

| H-2 (-CH=) | 5.7 - 5.9 | m |

| H-3, H-6, H-9 (-CH₂-) | ~2.0 | m |

| H-7, H-8 (-CH=CH-) | 5.3 - 5.5 | m |

| H-4, H-5, H-10 to H-15 (-CH₂-) | 1.2 - 1.4 | m |

| H-16 (-CH₃) | ~0.9 | t |

¹³C NMR for Carbon Backbone and Olefinic Carbon Assignments

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal. The olefinic carbons are the most downfield, typically appearing in the 114-140 ppm range. libretexts.org The terminal C-1 is expected around 114 ppm, while the internal C-2, C-7, and C-8 will resonate further downfield. libretexts.org

The sp³-hybridized carbons of the alkyl chain will appear in the upfield region of the spectrum. The allylic carbons (C-3, C-6, and C-9) are slightly deshielded compared to the other methylene carbons and are expected to appear in the 30-35 ppm range. The remaining methylene carbons will produce a cluster of signals between 22 and 32 ppm. The terminal methyl carbon (C-16) will be the most shielded, appearing at approximately 14 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (=CH₂) | ~114 |

| C-2 (-CH=) | ~139 |

| C-7, C-8 (-CH=CH-) | ~130 |

| C-3, C-6, C-9 (allylic -CH₂-) | 30 - 35 |

| C-4, C-5, C-10 to C-14 (-CH₂-) | 22 - 32 |

| C-15 (-CH₂-) | ~23 |

| C-16 (-CH₃) | ~14 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₆H₃₀), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 222.41.

The fragmentation of long-chain, non-conjugated dienes in the mass spectrometer is typically initiated by ionization of one of the double bonds. Subsequent cleavage of the C-C bonds along the alkyl chain leads to a series of characteristic fragment ions separated by 14 mass units (corresponding to a CH₂ group). Allylic cleavage, the breaking of a bond adjacent to a double bond, is a particularly favorable fragmentation pathway as it results in a stable, resonance-stabilized carbocation.

For this compound, significant fragment ions would be expected from cleavage at the allylic positions (C-3, C-6, and C-9). For instance, cleavage of the C-3/C-4 bond could yield a fragment at m/z 41 (C₃H₅⁺), while cleavage at the C-6/C-7 or C-8/C-9 bonds would produce other characteristic fragments. The mass spectrum of a similar compound, 1,15-hexadecadiene, shows a prominent peak at m/z 41 and a series of clusters of peaks descending by 14 amu, which is consistent with the fragmentation of a long-chain alkene. A similar pattern would be anticipated for this compound, although the specific relative intensities of the fragment ions would differ due to the different locations of the double bonds.

Infrared (IR) Spectroscopy for Functional Group and Double Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by absorptions indicative of its alkene and alkane functionalities.

Key expected absorptions include:

C-H stretching of the sp² carbons (alkene): A sharp band just above 3000 cm⁻¹, typically in the range of 3010-3095 cm⁻¹. The terminal vinyl group would likely show a more prominent absorption in this region.

C-H stretching of the sp³ carbons (alkane): Strong, sharp bands just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

C=C stretching: A medium to weak absorption in the region of 1640-1680 cm⁻¹. uomustansiriyah.edu.iq For a non-conjugated diene, two distinct C=C stretching bands might be observed, one for the terminal double bond and one for the internal double bond.

C-H bending of the terminal vinyl group: Strong bands around 910 cm⁻¹ and 990 cm⁻¹ are characteristic of a monosubstituted alkene.

C-H bending of the internal cis/trans double bond: The position of this band would depend on the stereochemistry of the C-7/C-8 double bond. A trans configuration would typically show a strong band around 970 cm⁻¹, while a cis configuration would absorb around 675-730 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Alkene (=C-H) | Stretch | 3010 - 3095 |

| Alkane (-C-H) | Stretch | 2850 - 2960 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Vinyl (-CH=CH₂) | C-H Bend | ~910 and ~990 |

| Internal Alkene (-CH=CH-) | C-H Bend | ~970 (trans) or 675-730 (cis) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a volatile compound like this compound, gas chromatography is the technique of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Diene Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components based on its boiling point and interactions with the stationary phase of the GC column. The retention time of the compound would be a characteristic property under specific GC conditions.

As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, as described in section 4.2, serves as a chemical fingerprint, allowing for its positive identification. GC-MS is particularly valuable for analyzing complex mixtures and for detecting and quantifying trace amounts of dienes in various matrices. The use of long capillary columns in GC can provide the necessary resolution to separate different isomers of hexadecadiene (B12645532). google.com

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of olefinic isomers, which differ in the spatial arrangement of substituents around a double bond (geometric isomers) or the position of the double bond itself (positional isomers). For this compound, the double bond at the C-7 position can exist in either a cis (Z) or trans (E) configuration. These geometric isomers possess nearly identical chemical properties but can have different physical characteristics and reactivity, making their separation essential for chemical analysis and synthesis.

The separation of such isomers by HPLC is challenging due to their similar polarities and molecular weights. welch-us.com Success often relies on exploiting subtle differences in their molecular shape and interactions with the stationary phase. mtc-usa.com Normal-phase chromatography using silica (B1680970) gel columns or specialized columns with unique selectivity, such as those with phenyl or cholesterol-based stationary phases, are often employed. welch-us.commtc-usa.com These phases can differentiate between the more linear shape of a trans-isomer and the bent shape of a cis-isomer.

Furthermore, the mobile phase composition can be modified to enhance resolution. The addition of short-chain alkanes or alkenes to the mobile phase has been shown to alter selectivity and improve the separation of certain olefinic isomers, particularly on C18 and C30 stationary phases. google.comgoogle.com While specific experimental data for this compound is not widely published, the principles of olefin separation are well-established.

Table 1: Typical HPLC Systems for Alkene Isomer Separation

| Stationary Phase Type | Typical Mobile Phase | Separation Principle |

|---|---|---|

| Silica Gel (Normal Phase) | Hexane/Ethyl Acetate (B1210297) | Adsorption chromatography based on polarity differences. |

| Phenyl Hydride | Acetonitrile/Water | π-π interactions with the aromatic rings of the stationary phase. welch-us.com |

| UDC-Cholesterol | Methanol/Acetonitrile | Shape-based selectivity, effective for geometric isomers. mtc-usa.com |

UV Photoelectron Spectroscopy for Electronic Structure Elucidation

UV Photoelectron Spectroscopy (UPS) is an advanced experimental technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy ultraviolet photons. iitm.ac.in This method directly measures the ionization potentials, which, according to Koopmans' theorem, can be correlated with the energies of the molecular orbitals.

For a molecule like this compound, UPS can provide valuable information beyond what is available from UV-Vis spectroscopy. While the two π-systems are not conjugated, UPS is sensitive enough to detect potential weak interactions between them, which can occur either "through-space" (direct overlap of orbitals across space) or "through-bond" (interaction mediated by the intervening sigma bonds). acs.org

The UPS spectrum of this compound would display a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The primary focus would be on the bands associated with the π-orbitals of the two double bonds. A splitting in the energy of these orbitals compared to a molecule with only one double bond could indicate an electronic interaction. To accurately interpret the experimental spectrum, it is often coupled with semi-empirical or ab initio computational methods. mcmaster.ca These calculations can predict the molecular orbital energies, which are then compared with the experimental ionization potentials to make definitive orbital assignments. This combined computational and experimental approach has proven effective for elucidating the conformational and electronic properties of complex alkyl-substituted dienes. mcmaster.ca

Table 3: Representative Data from a Hypothetical UPS Analysis of this compound

| Ionization Potential (eV) | Proposed Orbital Assignment |

|---|---|

| ~9.1 | π (C7=C8) |

| ~9.5 | π (C1=C2) |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethene |

| 1-Butene |

| 1,3-Butadiene |

Computational Chemistry and Theoretical Aspects of Hexadecadienic Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methodologies like Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the intricacies of hexadecadienic systems.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Pathways

Density Functional Theory (DFT) has become a popular quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. ua.pt It offers a balance between accuracy and computational cost, making it suitable for studying larger molecules like Hexadeca-1,7-diene. columbia.edu DFT calculations can be employed to optimize the molecular structure and to explore the potential energy surface, which helps in understanding the stability of different conformations and the pathways of chemical reactions. mdpi.comresearchgate.net

For diene systems, DFT is instrumental in studying reaction mechanisms, such as the Diels-Alder reaction. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction's feasibility and selectivity can be obtained. For instance, in the context of cycloaddition reactions involving dienes, DFT has been used to investigate the influence of substituents on the reaction barrier and to rationalize the observed regioselectivity and stereoselectivity. researchgate.netmsu.edu While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles are directly applicable. A DFT analysis of this compound would involve calculating its ground state electronic energy, the distribution of electron density, and the energies of its molecular orbitals. This information is crucial for predicting its reactivity, for example, in electrophilic addition reactions across its double bonds.

Ab Initio Methods in Simulating Electron Transfer Processes

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. pnas.org These methods are essential for simulating complex processes such as electron transfer (ET). acs.orgnih.gov Ab initio molecular dynamics (AIMD) allows for the simulation of chemical processes in condensed phases by computing the forces on the fly from electronic structure calculations. pnas.org This approach permits the study of bond-breaking and bond-forming events and accounts for electronic polarization effects. pnas.org

The simulation of electron transfer processes often involves calculating the electronic coupling (or transfer integral) between a donor and an acceptor moiety. Ab initio calculations can provide a quantitative measure of this coupling, which is a key parameter in Marcus theory of electron transfer. nih.gov While direct ab initio simulations of electron transfer in this compound are not readily found in the literature, studies on related systems demonstrate the utility of these methods. acs.orgacs.org For a molecule like this compound, ab initio methods could be used to model intramolecular electron transfer if suitable donor and acceptor groups were attached to the hydrocarbon chain. The flexible nature of the this compound chain would introduce dynamic effects on the electron transfer rate, which can be investigated using AIMD simulations. pnas.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgubc.ca

Analysis of HOMO-LUMO Gaps and Orbital Interactions in Diene Reactions

The HOMO and LUMO are the key players in many chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's reactivity. numberanalytics.comlibretexts.org A smaller gap generally implies higher reactivity. mdpi.com

In the context of dienes, FMO theory is famously used to explain the facility of the Diels-Alder reaction. numberanalytics.commasterorganicchemistry.com The reaction is typically viewed as an interaction between the HOMO of the diene and the LUMO of the dienophile. msu.edumasterorganicchemistry.com The symmetry of these orbitals must allow for constructive overlap for the reaction to proceed in a concerted manner. masterorganicchemistry.com For conjugated dienes, increasing the extent of conjugation raises the energy of the HOMO and lowers the energy of the LUMO, thus decreasing the HOMO-LUMO gap and increasing reactivity. libretexts.org Although this compound is a non-conjugated diene, FMO theory is still relevant for understanding its reactions. For example, in an electrophilic addition, the HOMO of the diene would interact with the LUMO of the electrophile. The shape and energy of the HOMO would determine which of the two double bonds is more reactive and the regioselectivity of the attack. For large systems, the FMOs can become delocalized, which can complicate the analysis of chemical reactivity. acs.org

Principal Interacting Orbital (PIO) Analysis for Mechanistic Insight

Principal Interacting Orbital (PIO) analysis is a method that provides a visualization of the key orbital interactions during a chemical reaction. wikipedia.org It transforms the canonical molecular orbitals, which are often delocalized over the entire molecule, into a set of localized orbitals that are easier to interpret from a chemical intuition perspective. wikipedia.orgacs.org This is particularly useful for understanding the electronic structure and interactions in complex systems. wikipedia.org

PIO analysis has been shown to be advantageous in understanding Diels-Alder reactions, where it can clearly show that the dominant interaction is between the HOMO of the diene and the LUMO of the dienophile for a normal-demand reaction. wikipedia.org It can also provide a more continuous and physically intuitive picture of bond formation along a reaction coordinate compared to other localization schemes. wikipedia.org While there are no specific PIO analyses reported for this compound, this technique could be applied to study its reactions, for instance, in metal-catalyzed processes or cycloadditions. The PIO analysis would help to identify the crucial orbital interactions between the diene and a catalyst or another reactant, offering a deeper mechanistic understanding. wikipedia.org

Conformational Analysis and Molecular Dynamics Simulations of Flexible Diene Chains

Long-chain molecules like this compound are highly flexible, existing as a multitude of rapidly interconverting conformers. Understanding this conformational landscape is crucial as the geometry of the molecule can significantly influence its reactivity and physical properties.

Conformational analysis of flexible chains can be performed using computational methods. For instance, potential energy surface (PES) scans can be carried out using DFT to identify stable conformers and the energy barriers between them. researchgate.net While specific conformational analyses of this compound are not widely published, studies on related systems, such as bridged this compound derivatives, have been conducted. uni-heidelberg.deresearchgate.net These studies provide insights into the preferred spatial arrangements of the carbon chain.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of flexible molecules. rsc.orgmdpi.com In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com This allows for the exploration of the conformational space and the calculation of various thermodynamic and dynamic properties. For this compound, MD simulations could be used to study how the flexibility of the chain affects the accessibility of the double bonds for reaction, or how the molecule might fold in different solvent environments.

Investigation of Through-Bond and Through-Space Electronic Interactions

The electronic communication between the two double bonds in this compound, a non-conjugated diene, is a subject of significant computational interest. Unlike conjugated systems where π-orbitals overlap directly, any interaction between the C1=C2 and C7=C8 π-systems in this compound must occur either through the intervening sigma bonds (through-bond interaction, TBI) or directly through space (through-space interaction, TSI) if the molecule adopts a suitable conformation.

The nature and magnitude of these interactions are fundamentally dictated by the molecule's conformation. The long, flexible C16 aliphatic chain can adopt a vast ensemble of conformations, ranging from a fully extended, linear form to various folded or globular structures. In an extended conformation, the two double bonds are separated by a saturated chain of five carbon atoms, making any direct through-space interaction negligible. In such cases, weak through-bond coupling might be the only possible mode of electronic communication.

However, intramolecular van der Waals and dispersion forces can lead to folded, hairpin-like conformations, bringing the two terminal alkene functions into close spatial proximity. Computational studies on long n-alkane chains have shown that as the chain length increases, intramolecular dispersion forces can favor folded structures over the linear, all-trans conformation. researchgate.net Research indicates that for n-alkanes, this preference for folded geometries begins to emerge at chain lengths of approximately 17-18 carbons. researchgate.net This suggests that this compound, with its 16-carbon backbone, is on the threshold where folded conformations, which could permit through-space interactions, are energetically accessible.

Conformational Energetics

The investigation of these phenomena relies heavily on high-level computational methods to map the potential energy surface of the molecule. The relative energies of different conformers are often very small, necessitating accurate quantum chemical calculations. A benchmark study, known as ACONFL, has provided highly accurate reference values for the conformational energies of long n-alkane chains, which serve as an excellent model for the flexible backbone of this compound. chemrxiv.orgacs.orgnih.gov These studies highlight the subtle balance of forces that determine the conformational preferences. For instance, the analysis of n-dodecane (a C12 alkane) reveals a variety of folded structures that lie within a few kcal/mol of the all-trans global minimum.

The performance of various computational methods is crucial for accurately describing these small energy differences. Studies have shown that density functional theory (DFT) methods incorporating dispersion corrections (e.g., D3 or D4) and recently developed functionals like r²SCAN-V provide reliable results with a good balance of accuracy and computational cost. chemrxiv.orgacs.org

Below is a table of relative conformational energies for various n-dodecane conformers, calculated at a high level of theory (DLPNO-CCSD(T1)/CBS). This data illustrates the small energy penalties associated with moving from a linear to a folded structure, supporting the feasibility of conformations where through-space interactions could occur in a longer chain like this compound.

| n-Dodecane Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 0 | Lowest energy, all-trans (linear) | 0.00 |

| Conformer 1 | Folded Structure 1 | 1.31 |

| Conformer 2 | Folded Structure 2 | 1.58 |

| Conformer 3 | Folded Structure 3 | 2.20 |

| Conformer 4 | Folded Structure 4 | 2.52 |

| Conformer 5 | Folded Structure 5 | 2.84 |

Data sourced from the ACONFL benchmark set, representing a subset of possible conformers. researchgate.net The energies illustrate the accessibility of non-linear structures.

π-π Interactions in Folded Conformations

In conformations where the C1=C2 and C7=C8 double bonds are brought into close proximity (e.g., within 3-4 Å), direct through-space π-π interactions can occur. These interactions, while weaker than the π-stacking observed in rigid aromatic systems, can influence the electronic properties of the molecule. Computational analysis of such folded conformers would involve:

Geometric Analysis: Calculating the distance and orientation between the two π-systems.

Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A through-space interaction would lead to a splitting of the energies of the symmetric and antisymmetric combinations of the individual π and π* orbitals. The magnitude of this splitting is a direct measure of the interaction strength.

Non-Covalent Interaction (NCI) Analysis: Using techniques like NCI plots to visualize weak interactions, such as van der Waals forces and potential π-π contacts, in the space between the two double bonds.

While significant, stable π-π stacking as seen in polycyclic or aromatic systems is not a feature of the flexible this compound, the potential for transient through-space interactions in its folded conformations is a key aspect of its theoretical chemistry. These interactions are governed by the subtle interplay of intramolecular forces, and their investigation requires sophisticated computational modeling to explore the complex conformational landscape of this long-chain diene. nih.govethz.ch

Applications in Advanced Organic Synthesis and Materials Science

Analytical Markers in Chemical Detection and Characterization

Hexadeca-1,7-diene has been established as a key analytical marker for the detection of irradiated foods that contain fat. europa.euresearchgate.net When lipids are exposed to ionizing radiation, the fatty acids undergo radiolysis. Specifically, oleic acid, a common monounsaturated fatty acid in many foods, cleaves primarily at the α and β positions relative to the carboxyl group. las-ans.org.br This fragmentation process generates a characteristic profile of hydrocarbon products, most notably 1,7-hexadecadiene (a C16:2 diene) and 8-heptadecene (B93569) (a C17:1 monoene). url.twrsc.org

Since 1,7-hexadecadiene is not typically present in non-irradiated foods, its detection via gas chromatography-mass spectrometry (GC-MS) serves as a reliable indicator that the food has been subjected to irradiation. url.twresearchgate.netresearchgate.net This method has been validated and standardized (EN 1784) for a variety of food products. europa.eu

Research Findings on this compound as an Irradiation Marker

| Food Matrix | Key Findings | Citations |

| Meat (Pork, Beef) | 1,7-Hexadecadiene is a potential marker for irradiated pork cutlets and ground beef. Its concentration increases with the radiation dose. | oup.comurl.twresearchgate.net |

| Cheese (Camembert, Processed) | 1,7-Hexadecadiene and 1-tetradecene (B72687) were found to be the major hydrocarbons in irradiated cheese samples and were not detected in non-irradiated controls. | researchgate.netresearchgate.netresearchgate.net |

| Sausages | Found only in sausages irradiated at doses greater than 5 kGy, with concentrations increasing linearly with the dose. | iastatedigitalpress.com |

| Nuts (Hazelnuts) | Not detected in unirradiated hazelnut oil, but reached significant levels after irradiation at 5 kGy. | dergipark.org.tr |

| Low-Fat Foods (Cooked Ham) | A sensitive method allowed for the detection of 1,7-hexadecadiene in cooked ham with low fat content irradiated at doses as low as 2 kGy. | nih.gov |

The stability of 1,7-hexadecadiene allows it to be detected even after a significant storage period, making it a robust marker for regulatory and quality control purposes. iaea.org The analysis involves extracting the fat from the food, separating the hydrocarbon fraction, and identifying the specific markers using chromatographic techniques. piwet.pulawy.pl

Future Research Directions for Hexadeca 1,7 Diene Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The industrial viability of hexadeca-1,7-diene and its derivatives is contingent upon the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry. Current synthetic strategies often rely on traditional methods that may involve stoichiometric reagents or harsh conditions. Future research should prioritize atom-economical and environmentally benign pathways.

Key areas of investigation include:

Acyclic Diene Metathesis (ADMET) Polymerization/Depolymerization: ADMET is a powerful tool for the synthesis of polyenes from α,ω-dienes. Research could explore the controlled depolymerization of specific polymers to yield this compound or its synthesis via the cross-metathesis of shorter-chain dienes like 1,7-octadiene. The use of highly efficient ruthenium or molybdenum metathesis catalysts could make this a viable, low-waste route.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers unparalleled selectivity under mild, aqueous conditions. Future work could focus on engineering enzymes, such as cytochrome P450 monooxygenases (CYP153A), for the selective terminal α,ω-hydroxylation of hexadecane (B31444), followed by dehydration to form the diene. This approach mimics nature's efficiency and avoids hazardous reagents.

Catalytic Dehydrogenation: Direct catalytic dehydrogenation of hexadecane presents a highly atom-economical route. Research is needed to develop catalysts that can selectively dehydrogenate at the 1 and 7 positions without causing isomerization or skeletal rearrangement of the long alkyl chain.

| Synthetic Route | Potential Catalyst/System | Key Advantages | Research Challenges |

|---|---|---|---|

| Acyclic Diene Metathesis (ADMET) | Grubbs or Schrock Catalysts (Ru, Mo-based) | High atom economy; potential for using renewable feedstocks. | Catalyst cost and sensitivity; control of side reactions. |

| Biocatalysis | Engineered Cytochrome P450s / Dehydratases | High selectivity; mild reaction conditions (ambient temperature, aqueous media); environmentally benign. | Enzyme stability and activity; low volumetric yields; cofactor regeneration. |

| Catalytic Dehydrogenation | Heterogeneous metal catalysts (e.g., Pt, Pd on supports) | Direct use of alkane feedstock; high atom economy. | Low selectivity; high energy input required; catalyst deactivation. |

Exploration of Novel Catalytic Systems for Chemoselective and Stereoselective Transformations

The two double bonds of this compound offer distinct opportunities for functionalization. A primary challenge and area of future research lie in developing catalytic systems that can differentiate between these two sites (chemoselectivity) and control the three-dimensional arrangement of the resulting products (stereoselectivity).

Future research directions should include:

Chemoselective Functionalization: The development of catalysts that can selectively react with one of the two olefins is a significant goal. This could be achieved by leveraging subtle electronic or steric differences, or through directing group strategies. Transition-metal catalysis, particularly with copper, nickel, or palladium, has shown promise for the selective hydrofunctionalization of dienes and could be adapted for this compound.

Stereoselective Polymerization: this compound can act as a monomer in polymerization reactions. The use of Ziegler-Natta or metallocene catalysts could lead to polymers with controlled tacticity (isotactic, syndiotactic). Research into catalyst design, such as modifying ligand architecture in ansa-zirconocene systems, could allow for precise control over the polymer microstructure and its resulting physical properties.

Asymmetric Catalysis: For the synthesis of chiral molecules, the development of catalysts for enantioselective transformations at the double bonds is crucial. This includes reactions like asymmetric hydroboration, hydrogenation, or epoxidation, which could install stereocenters with high fidelity. Chiral ligands, such as Ph-BPE or phosphoramidites, paired with transition metals, are a promising avenue for exploration.

| Transformation Type | Catalyst Family | Potential Ligands | Targeted Outcome |

|---|---|---|---|

| Chemoselective Hydrofunctionalization | Copper (Cu), Nickel (Ni) | Phosphanamine, Axially Chiral Bisphosphine | Selective addition of H-C, H-N, H-O, or H-B to one double bond. |

| Stereoselective Polymerization | Ziegler-Natta, Metallocene (Zr, Ti) | ansa-metallocenes, Constrained Geometry Catalysts | Synthesis of polymers with controlled stereochemistry and microstructure. |

| Asymmetric Catalysis | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | Chiral Bisphosphines (e.g., Ph-BPE), Spiro-ligands | Enantioselective synthesis of chiral functionalized long-chain molecules. |

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding and predicting the behavior of molecules and reactions. Applying these methods to this compound can accelerate the discovery of new catalysts and reaction pathways, reducing the need for extensive empirical screening.

Future computational studies should focus on:

Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces for various transformations, such as metathesis, polymerization, or cyclization (e.g., intramolecular Alder-ene reactions). This allows for the identification of transition states and intermediates, providing fundamental insights into reaction kinetics and thermodynamics.

Catalyst-Substrate Interactions: Modeling the interaction of this compound with a metal catalyst can reveal the origins of chemo- and stereoselectivity. By analyzing factors like steric hindrance and electronic effects within the catalyst's coordination sphere, researchers can rationally design new ligands and catalysts with improved performance.

Predicting Stereochemical Outcomes: For stereoselective reactions, computational models can predict which diastereomer or enantiomer is likely to be the major product. This predictive power is invaluable for designing synthetic routes to complex target molecules where specific stereochemistry is required.

| Computational Method | Area of Investigation | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Pathways | Calculation of activation barriers and reaction energies; identification of rate-determining steps. |

| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Conformational Analysis | Understanding the preferred shapes of the long alkyl chain and its influence on reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst Design | Modeling catalyst-substrate complexes to understand ligand effects on selectivity. |

Integration of this compound into Functional Materials with Tailored Properties

The unique structure of this compound makes it an attractive building block for novel polymers and functional materials. Its long, flexible aliphatic segment can impart hydrophobicity and flexibility, while the terminal double bonds provide reactive handles for polymerization and cross-linking.

Promising areas for future materials research include:

Unsaturated Polyesters and Polyethers: Through ADMET polymerization, this compound can be used to synthesize high-molecular-weight unsaturated polymers. The double bonds remaining in the polymer backbone are available for subsequent cross-linking or functionalization, allowing for the creation of thermosets, elastomers, or modified thermoplastics.

Functional Polyolefins: Copolymerization of this compound with simple olefins like ethylene (B1197577) or propylene (B89431) using metallocene catalysts can introduce pendant hexenyl groups into the polymer chain. These pendant groups serve as sites for post-polymerization modification, enabling the introduction of polar functional groups to improve properties like adhesion, dyeability, and compatibility with other materials.

Specialty Elastomers: The polymerization of this compound can lead to specialty rubbers. The length of the aliphatic spacer between the cross-linkable double bonds would significantly influence the elastomeric properties, such as glass transition temperature, tensile strength, and elasticity, allowing for the tailoring of materials for specific applications.

| Material Type | Synthetic Method | Key Structural Feature | Potential Properties and Applications |

|---|---|---|---|

| Unsaturated Polyesters | Acyclic Diene Metathesis (ADMET) | Regularly spaced C=C bonds in backbone | Thermosets, coatings, biodegradable materials. |

| Functionalized Polyethylene | Metallocene Copolymerization | Pendant hexenyl groups | Improved adhesion, compatibilizers for polymer blends, printable surfaces. |

| Specialty Elastomers | Ziegler-Natta or Radical Polymerization | Long, flexible aliphatic chains between cross-links | Vibration damping, soft robotics, sealants with high thermal stability. |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Hexadeca-1,7-diene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common methods include olefin metathesis and Wittig reactions. For instance, Grubbs catalysts enable selective cross-metathesis to form the 1,7-diene structure. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. toluene), temperature (40–80°C), and catalyst loading (1–5 mol%) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using GC-MS or HPLC (retention time comparison to standards) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound's structure and purity?

- Methodological Answer :

- ¹H NMR : Focus on alkene proton signals (δ 4.8–5.5 ppm, coupling constants J = 10–16 Hz for trans/cis isomers). Use deuterated chloroform (CDCl₃) to avoid solvent interference.

- IR : Confirm C=C stretches near 1640 cm⁻¹ and absence of carbonyl peaks (to rule out oxidation).

- MS : Look for molecular ion peaks at m/z 222 (C₁₆H₃₀) and fragmentation patterns consistent with allylic cleavage. Always compare spectra with literature databases for validation .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under ambient storage conditions?

- Methodological Answer : this compound is hydrophobic (log P ≈ 7.2) and soluble in nonpolar solvents (hexane, toluene). Stability tests under air and light exposure show gradual oxidation; thus, store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic GC-MS analysis .

Advanced Research Questions

Q. How do computational chemistry models (DFT, MD) predict the reactivity and conformational dynamics of this compound in different solvent environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can model electron density distribution, highlighting nucleophilic regions at the diene termini. Molecular Dynamics (MD) in explicit solvents (e.g., water, hexane) reveal conformational flexibility: the 1,7-diene adopts a helical conformation in nonpolar media but extends in polar solvents. Validate simulations with experimental dipole moment measurements and X-ray crystallography (if crystalline derivatives are synthesized) .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across studies?

- Methodological Answer : Discrepancies often arise from calibration errors in calorimetry or impurities. Address this by:

- Standardizing purity thresholds (≥98% by GC).

- Using high-precision differential scanning calorimetry (DSC) with indium calibration.

- Cross-referencing data with ab initio calculations (e.g., G4 thermochemical method). Meta-analyses of peer-reviewed datasets can identify outliers and establish consensus values .

Q. How can this compound's diene structure be leveraged in designing novel metal-organic frameworks (MOFs), and what characterization methods validate its incorporation?

- Methodological Answer : The diene can act as a linker in MOFs via coordination to metal nodes (e.g., Zn²⁺, Cu²⁺). Synthesis involves solvothermal reactions (120°C, DMF/EtOH). Characterization includes:

- PXRD : Match experimental patterns to simulated structures (Mercury software).

- BET Analysis : Surface area >500 m²/g indicates successful porosity.

- FTIR : Monitor shifts in C=C stretches (1600–1650 cm⁻¹) post-metal binding .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses of this compound derivatives, considering catalyst deactivation and intermediate stability?

- Methodological Answer :

- Catalyst Optimization : Use fresh Grubbs catalyst for each step; monitor activity via TLC.

- Intermediate Handling : Stabilize sensitive intermediates via silylation or under inert atmosphere.

- In Situ Monitoring : Employ ReactIR or online NMR to track reaction progress. Document protocols in electronic lab notebooks (ELNs) for transparency .

Data Management and Reproducibility

Q. How should researchers handle and archive raw data (e.g., spectral files, chromatograms) for this compound studies to comply with FAIR principles?

- Methodological Answer : Use repositories like Chemotion or RADAR4Chem to upload raw NMR (.fid), MS (.raw), and chromatographic data (.cdf). Annotate metadata (e.g., solvent, instrument model) using standardized templates. Include uncertainty estimates (e.g., ±0.1 ppm for NMR shifts) and cite datasets with DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.